molecular formula C6H4BrN3O B1529571 4-Amino-5-bromofuro[2,3-D]pyrimidine CAS No. 1211525-35-7

4-Amino-5-bromofuro[2,3-D]pyrimidine

Cat. No.: B1529571
CAS No.: 1211525-35-7
M. Wt: 214.02 g/mol
InChI Key: UWXSLPNUDZRXII-UHFFFAOYSA-N
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Description

4-Amino-5-bromofuro[2,3-D]pyrimidine is a chemical compound characterized by its bromine and amino groups attached to a furo[2,3-D]pyrimidine ring structure

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

    Scientific Research Applications

    4-Amino-5-bromofuro[2,3-D]pyrimidine has several scientific research applications, including:

    • Chemistry: It serves as a building block for the synthesis of more complex molecules.

    • Biology: The compound is used in the study of biological systems and pathways.

    • Industry: It is used in the production of functional materials and as a precursor for various chemical products.

    Comparison with Similar Compounds

    4-Amino-5-bromofuro[2,3-D]pyrimidine is similar to other compounds with the pyrimidine ring structure, such as pyrrolo[2,3-D]pyrimidine and its derivatives. Other similar compounds include:

    • Pyrrolo[2,3-D]pyrimidine

    • 4-Amino-5-bromopyrrolo[2,3-D]pyrimidine

    • 5-Bromo-7H-pyrrolo[2,3-D]pyrimidin-4-ylamine

    Does this cover everything you were looking for, or is there something specific you'd like to know more about?

    Properties

    IUPAC Name

    5-bromofuro[2,3-d]pyrimidin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H4BrN3O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWXSLPNUDZRXII-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C2=C(N=CN=C2O1)N)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H4BrN3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301292130
    Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301292130
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    214.02 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1211525-35-7
    Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1211525-35-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301292130
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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